molecular formula C6H9N3S2 B14740104 2,6-Bis(methylsulfanyl)pyrimidin-4-amine CAS No. 6299-28-1

2,6-Bis(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B14740104
CAS No.: 6299-28-1
M. Wt: 187.3 g/mol
InChI Key: ULCJTRVCSOMCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(methylsulfanyl)pyrimidin-4-amine (CAS 6299-28-1) is a versatile pyrimidine derivative of significant interest in medicinal and synthetic chemistry. This compound features a pyrimidin-4-amine core symmetrically substituted with methylsulfanyl groups at the 2 and 6 positions, making it a valuable scaffold for the synthesis of more complex molecules. The molecular formula is C6H9N3S2, and it has a molecular weight of 187.29 g/mol . In research, this compound serves as a key synthetic intermediate. The methylsulfanyl groups are excellent leaving groups, allowing for nucleophilic substitution reactions to create diverse libraries of 2,4-disubstituted pyrimidines . Such derivatives are extensively explored in drug discovery for their ability to interact with various enzymatic targets. Pyrimidine derivatives, in general, are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties . The specific substitution pattern on the pyrimidine ring is crucial for modulating biological activity and selectivity. The 4-aminopyrimidine structure is a privileged pharmacophore in the design of kinase inhibitors and other biologically active molecules . Researchers utilize this compound to develop potential therapeutics for challenging diseases. Furthermore, the exocyclic sulfur atoms present in the molecule are a common feature in compounds studied for their diverse bioactivities, which also include analgesic and anti-inflammatory effects . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6299-28-1

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)pyrimidin-4-amine

InChI

InChI=1S/C6H9N3S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)

InChI Key

ULCJTRVCSOMCIS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)N)SC

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis Methylsulfanyl Pyrimidin 4 Amine and Its Analogs

Strategies for the Construction of Pyrimidine (B1678525) Core Structures

The assembly of the pyrimidine ring is the foundational step in synthesizing the target compound and its analogs. Various strategies have been developed, ranging from classical condensation reactions to modern multicomponent protocols that offer efficiency and diversity.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. nih.gov This strategy allows for the direct formation of the six-membered heterocyclic ring.

One of the most classical methods is the Pinner synthesis, which entails the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A modified version of this reaction utilizes a β-keto ester in place of the 1,3-diketone, which can be enhanced by ultrasound irradiation. mdpi.comorganic-chemistry.org These reactions form the pyrimidine ring by establishing new carbon-nitrogen bonds through a cyclization and dehydration sequence. For example, the reaction of trifluorinated 2-bromoenones with amidines proceeds through an aza-Michael addition followed by intramolecular cyclization to yield trifluoromethylated pyrimidines. organic-chemistry.org The regiochemistry of these reactions can often be explained and predicted using computational methods like DFT-B3LYP calculations, which provide insights into the stability of reaction intermediates. nih.gov

Reaction TypeReactantsKey Features
Pinner Synthesis 1,3-Dicarbonyl compounds, AmidinesA classical and versatile method for pyrimidine core formation. mdpi.com
Modified Pinner Reaction β-Keto esters, AmidinesOften improved with ultrasound irradiation for better yields. mdpi.comorganic-chemistry.org
[4+2] Annulation α,β-Unsaturated ketoximes, Activated nitrilesCopper-catalyzed process providing 2,4,6-trisubstituted pyrimidines. organic-chemistry.org
Reaction with Enaminodiketones β-Enaminodiketones, Aromatic amidinesLeads to the formation of functionalized pyrimidinone systems. nih.gov

Multicomponent Reaction Protocols for Pyrimidine Assembly

Multicomponent reactions (MCRs) have gained prominence as highly efficient synthetic tools that combine three or more reactants in a single step, avoiding the isolation of intermediates. tandfonline.comtandfonline.com This approach offers advantages such as high atom economy, reduced reaction times, and straightforward product isolation. tandfonline.comeurekaselect.comresearchgate.net

A common MCR for pyrimidine synthesis involves the reaction of an aldehyde, malononitrile, and a compound containing an amidine moiety like urea (B33335) or thiourea (B124793). eurekaselect.comresearchgate.net These reactions can be catalyzed by various agents. For instance, high surface area and nanosized magnesium oxide (MgO) has been shown to be a highly effective heterogeneous base catalyst for this transformation, particularly in refluxing ethanol (B145695). eurekaselect.comresearchgate.net Organic catalysts, such as trityl chloride (TrCl), have also been employed for the synthesis of pyrimidine derivatives like pyrano[2,3-d]pyrimidine diones from aldehydes, malononitrile, and barbituric acid derivatives under neutral conditions. tandfonline.comtandfonline.com The use of ultrasound assistance is another green chemistry approach that can facilitate these MCRs, often leading to high yields in short reaction times. nih.gov

ReactantsCatalystKey Features
Aldehydes, Malononitrile, Thiourea/UreaNanosized MgOAn effective heterogeneous base-catalyzed reaction with high yields and short reaction times. eurekaselect.comresearchgate.net
Aromatic Aldehydes, Malononitrile, Barbituric Acid DerivativesTrityl Chloride (TrCl)A homogeneous organocatalyst system that proceeds under neutral conditions. tandfonline.comtandfonline.com
Aldehydes, Malononitrile, 1,3-Dimethyl Barbituric AcidL-Proline nitrateAn eco-friendly catalytic system used in solvent-free, ultrasound-assisted reactions. nih.gov
Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate (B1210297)Triflic acidA pseudo five-component reaction leading to polysubstituted pyrimidines. mdpi.com

Post-Cyclization Functionalization and Derivatization

Once the pyrimidine core is established, post-cyclization functionalization is employed to introduce the specific substituents required for 2,6-bis(methylsulfanyl)pyrimidin-4-amine and its analogs. These modifications often involve manipulating leaving groups on the pyrimidine ring.

Nucleophilic Substitution Reactions at Pyrimidine Ring Positions

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for introducing functional groups onto an electron-deficient pyrimidine ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the ring and a good leaving group, typically a halide. masterorganicchemistry.comlibretexts.org The synthesis of this compound often starts from a readily available precursor such as 2-amino-4,6-dichloropyrimidine (B145751) or 2,4,6-trichloropyrimidine.

The chlorine atoms in these precursors are excellent leaving groups and can be sequentially or simultaneously replaced by nucleophiles. To introduce the methylsulfanyl groups, the dichloropyrimidine precursor is treated with a sulfur nucleophile like methyl mercaptan or its salt, sodium thiomethoxide. prepchem.com For example, the synthesis of 2,6-di-methylthio-5-nitro-4-ethylamino-pyrimidine is achieved by reacting 2-methylthio-6-chloro-5-nitro-4-ethylamino-pyrimidine with methyl mercaptan in the presence of a base. prepchem.com The amino group at the C4 position can be introduced by reacting the corresponding 4-chloropyrimidine (B154816) with ammonia (B1221849) or a primary amine. The synthesis of various 2-aminopyrimidine (B69317) derivatives has been accomplished by heating 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine (B128534) under solvent-free conditions. nih.gov The reaction proceeds via an addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the site of substitution. masterorganicchemistry.comlibretexts.org

Pyrimidine PrecursorNucleophileResulting Substitution
2-Amino-4,6-dichloropyrimidineVarious AminesSelective substitution of a chloro group to form 2,4-diaminopyrimidine (B92962) derivatives. nih.gov
2-Methylthio-6-chloro-5-nitro-4-ethylamino-pyrimidineMethyl MercaptanSubstitution of the chloro group with a methylsulfanyl group. prepchem.com
ortho-IodobenzamidesAminesA directed SNAr reaction that does not require strong electron-withdrawing groups. rsc.org
DinitrochlorobenzeneHydroxideA classic example of SNAr proceeding through a stable Meisenheimer complex. wikipedia.org

Alkylation Reactions for Introducing Substituents

Alkylation is another critical functionalization technique for pyrimidine derivatives. acs.org This can involve the alkylation of nitrogen, oxygen, or sulfur atoms attached to the pyrimidine ring. In the context of this compound, the methyl groups are attached to sulfur. While this is typically achieved via the SNAr reaction with thiomethoxide as described previously, direct S-alkylation of a corresponding pyrimidine-2,6-dithione precursor is also a viable pathway.

For example, S-alkylation of thiouracil derivatives is a common strategy. nih.gov The reaction of 5,6-diamino-1-methylthiouracil with phenacyl bromides can lead to S-alkylated products, which can then undergo further cyclization. nih.gov N-alkylation of aminopyrimidines is also a well-established method for generating diverse analogs. The reaction of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate leads to the N-alkylated product. mdpi.com These alkylation reactions often face challenges with selectivity, as multiple nucleophilic sites may be present in the molecule. chemrxiv.orgchemrxiv.org

SubstrateAlkylating AgentSite of Alkylation
5,6-Diamino-1-methylthiouracilPhenacyl bromidesSulfur atom (S-alkylation). nih.gov
4-(Pyridin-3-yl)pyrimidin-2-amine2,4-Dimethylbenzyl bromideExocyclic nitrogen atom (N-alkylation). mdpi.com
N-Aminopyridinium saltsAlkyl halidesA self-limiting alkylation method for synthesizing secondary amines. chemrxiv.orgchemrxiv.org

Formation of Fused Heterocyclic Systems (e.g., Pyrimidopyrazolopyrimidines)

Functionalized pyrimidines, such as analogs of this compound, serve as versatile synthons for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest due to their diverse biological activities.

A prominent example is the synthesis of the pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine system. researchgate.net This tricyclic heterocycle can be synthesized through the cyclization of 4-hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile with acetylacetone. The starting pyrimidine is a close analog of the title compound, highlighting its utility as a building block. This tricyclic product can be further elaborated. For instance, reaction with triethyl orthoformate or sodium nitrite (B80452) can lead to the formation of tetracyclic systems like pyrimidopyrazolotriazolopyrimidine and pyrimidopyrazolotetrazolopyrimidine, respectively. researchgate.net Other related fused systems include pyrazolo[1,5-a]pyrimidines, which can be synthesized via the condensation of a 3-aminopyrazole (B16455) with an isoflavone. nih.gov Similarly, pyrimido[4,5-d]pyrimidines can be prepared from various aminopyrimidine precursors through condensation and cyclization reactions. rsc.org

Pyrimidine PrecursorReagent(s)Fused Heterocyclic System
4-Hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrileAcetylacetonePyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine. researchgate.net
Pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidineTriethyl orthoformatePyrimidopyrazolotriazolopyrimidine. researchgate.net
Isoflavone3-AminopyrazolePyrazolo[1,5-a]pyrimidine. nih.gov
2,6-Dichloropyrimidin-4-amineAromatic aldehydes, Ammonium thiocyanatePyrimido[4,5-d]pyrimidine-4(3H)-thiones. rsc.org

Regioselective Synthesis of Pyrimidine Derivatives

The regioselective synthesis of pyrimidine derivatives is a critical aspect of organic chemistry, enabling the precise introduction of various functional groups at specific positions on the pyrimidine ring. This control is paramount for the development of new compounds with desired chemical and biological properties. The synthesis of this compound and its analogs often involves multi-step processes where regioselectivity is a key consideration.

A common and versatile method for constructing the pyrimidine core is through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea. bu.edu.eg For instance, the three-component reaction of an aldehyde, malononitrile, and thiourea is a well-established method for synthesizing highly functionalized pyrimidine derivatives. researchgate.netingentaconnect.comresearchgate.net This approach allows for the introduction of diverse substituents on the pyrimidine ring, and the regioselectivity of the cyclization is often governed by the nature of the reactants and the reaction conditions.

The synthesis of substituted 4-aminopyrimidines can be achieved through various strategies. One approach involves the use of N-methyl-N-(phenylethynyl)methanesulfonamide and a nitrile in a gold-catalyzed cycloaddition to yield monomeric 4-aminopyrimidines. growingscience.com Another method involves a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions, to produce pyrimidine-5-carbonitrile derivatives in good yields. growingscience.com

For the specific class of 2,6-disubstituted 4-aminopyrimidines, such as this compound, the synthetic strategy often begins with a pre-functionalized pyrimidine core. For example, starting with a di-halogenated or di-hydroxy pyrimidine allows for subsequent nucleophilic substitution reactions to introduce the desired functional groups. The regioselectivity of these substitutions is a crucial factor.

In the case of pyrido[3,2-d]pyrimidine (B1256433) derivatives, which share a similar nitrogen-containing heterocyclic core, regioselective diversification has been demonstrated through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.gov For instance, the amination of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives occurs selectively at the C-2 position. nih.gov The regioselectivity of thiol or thiolate addition to this scaffold can be controlled by the reaction conditions. Selective addition at the C-8 position is achieved in DMF with Hünig's base, while addition at the C-2 position is favored in isopropanol. nih.gov This differential reactivity provides a powerful tool for the regioselective synthesis of complex pyrimidine analogs.

The following table summarizes a representative three-component reaction for the synthesis of pyrimidine derivatives, which is a foundational method for obtaining precursors to compounds like this compound.

AldehydeCatalystSolventTime (h)Yield (%)
4-ClC6H4CHOMgOEtOH2.596
4-MeOC6H4CHOMgOEtOH394
4-NO2C6H4CHOMgOEtOH298
3-NO2C6H4CHOMgOEtOH2.597

This table presents data on the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles from the reaction of an aldehyde, malononitrile, and thiourea in the presence of nanosized MgO as a catalyst. researchgate.netingentaconnect.comresearchgate.net

The synthesis of analogs of this compound can also involve the modification of a pre-existing pyrimidine ring. For instance, the synthesis of 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives starts from a substituted pyrimidine and involves several subsequent reaction steps to build the desired side chains. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in the regioselective synthesis of aryl-substituted pyrimidines. mdpi.com This methodology allows for the precise introduction of aryl groups at specific positions of the pyrimidine ring, starting from a halogenated pyrimidine precursor.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Bis Methylsulfanyl Pyrimidin 4 Amine

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals: a singlet for the two equivalent methylsulfanyl (S-CH₃) groups, a broad singlet for the amine (NH₂) protons, and a singlet for the lone proton on the pyrimidine (B1678525) ring (C5-H). The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyrimidine ring. rsc.orgmodgraph.co.uk The amine protons often appear as a broad signal due to quadrupole broadening and potential chemical exchange with the solvent. researchgate.netresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is predicted to show four signals: one for the two equivalent methyl carbons of the methylsulfanyl groups, and three distinct signals for the carbons of the pyrimidine ring (C2/C6, C4, and C5). researchgate.netchemicalbook.com The chemical shifts of the ring carbons are indicative of their electronic environment, with carbons attached to electronegative nitrogen and sulfur atoms appearing further downfield. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~ 2.5Singlet6H, 2 x S-CH₃
¹H~ 5.5 - 6.5Broad Singlet2H, NH₂
¹H~ 5.8Singlet1H, C5-H
¹³C~ 14QuartetS-CH₃
¹³C~ 95DoubletC5
¹³C~ 165SingletC4
¹³C~ 170SingletC2/C6

Utilization of Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The pyrimidine ring itself will give rise to a series of complex C=C and C=N stretching vibrations between 1400 and 1650 cm⁻¹. The C-N stretching vibrations are typically observed in the 1250-1350 cm⁻¹ range, while the C-S stretching vibrations are weaker and appear in the fingerprint region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms. researchgate.net The symmetric stretching of the pyrimidine ring is often a strong band in the Raman spectrum. researchgate.netacs.org The C-S stretching vibrations may also be more readily observed in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Functional Group
N-H StretchFT-IR3300 - 3500Primary Amine (-NH₂)
C-H Stretch (methyl)FT-IR2900 - 3000Methyl (-CH₃)
C=N / C=C StretchFT-IR / Raman1400 - 1650Pyrimidine Ring
N-H BendFT-IR1580 - 1650Primary Amine (-NH₂)
C-N StretchFT-IR1250 - 1350Aryl-Amine
C-S StretchFT-IR / Raman600 - 800Thioether (-S-CH₃)

Electronic Structure Elucidation through Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption bands corresponding to π→π* and n→π* transitions. nih.gov The highly conjugated pyrimidine ring, along with the auxochromic amine and methylsulfanyl groups, gives rise to intense π→π* transitions, typically observed at shorter wavelengths (200-300 nm). nih.govresearchgate.net The n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are generally weaker and may appear as a shoulder at longer wavelengths.

Table 3: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)Type of TransitionChromophore
~ 230 - 280 nmπ → πSubstituted Pyrimidine Ring
~ 300 - 340 nmn → πHeterocyclic N, S atoms

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. libretexts.org

Molecular Ion: In an electron impact (EI) mass spectrum, this compound (formula: C₆H₉N₃S₂) would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (187.28 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. sapub.orgresearchgate.net Common fragmentation pathways for this compound would likely involve the loss of a methyl radical (•CH₃) to give a fragment at [M-15], or the loss of a thiomethyl radical (•SCH₃) resulting in a fragment at [M-47]. nih.govmdpi.com Further fragmentation could involve cleavage of the pyrimidine ring itself.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentIdentity
187[C₆H₉N₃S₂]⁺Molecular Ion (M⁺)
172[M - CH₃]⁺Loss of a methyl radical
140[M - SCH₃]⁺Loss of a thiomethyl radical
111[C₄H₅N₂S]⁺Ring fragmentation product

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. nih.gov This data is crucial for understanding the molecule's conformation and packing in the solid state.

Table 5: Representative Bond Lengths and Angles from X-ray Diffraction

ParameterBond/AngleTypical Value
Bond LengthC-S~ 1.75 Å
Bond LengthS-CH₃~ 1.81 Å
Bond LengthC-N (ring)~ 1.33 Å
Bond LengthC-NH₂~ 1.36 Å
Bond AngleC-S-C~ 105°
Bond AngleN-C-N (ring)~ 126°

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₆H₉N₃S₂), the calculated elemental composition is compared against experimentally determined values to confirm the empirical formula and assess the purity of the sample. researchgate.netthermofisher.com

Table 6: Elemental Analysis Data for C₆H₉N₃S₂

ElementTheoretical %Found % (Example)
Carbon (C)38.4838.52
Hydrogen (H)4.844.81
Nitrogen (N)22.4422.40
Sulfur (S)34.2434.18

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin Layer Chromatography, HPLC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor reaction progress and check sample purity. wikipedia.orglibretexts.org A sample of this compound is spotted on a silica (B1680970) gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. nih.govnih.gov The purity is indicated by the presence of a single spot, and its retention factor (Rƒ) value is characteristic for the given conditions. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. sielc.com A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile and water, would be suitable. The compound would elute at a specific retention time (Rt), and the purity can be calculated from the area of the peak relative to the total area of all peaks in the chromatogram.

Table 7: Chromatographic Parameters for Purity Assessment

TechniqueParameterTypical Value/SystemPurpose
TLCRetention Factor (Rƒ)0.4 (e.g., in 30% Ethyl Acetate/Hexane)Purity check, reaction monitoring
HPLCRetention Time (Rt)Varies with method (e.g., 5.2 min)Quantitative purity analysis
HPLCStationary PhaseC18 Silica GelReverse-phase separation
HPLCMobile PhaseAcetonitrile/Water GradientElution of the compound

Exploration of Biological Activities and Molecular Mechanisms for 2,6 Bis Methylsulfanyl Pyrimidin 4 Amine Derivatives

Antimicrobial Research Pathways

Derivatives of the pyrimidine (B1678525) core structure have been extensively investigated for their potential to combat various microbial infections. The introduction of different functional groups onto the pyrimidine ring can significantly influence their antimicrobial spectrum and potency.

Antibacterial Activity and Related Mechanisms

Several studies have highlighted the antibacterial potential of pyrimidine derivatives. For instance, a series of novel 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria. ej-chem.org The results indicated that specific substitutions on the pyrimidine ring led to significant antibacterial effects. For example, compound 4b was highly active against E. faecalis, while compound 8c showed strong activity against E. coli. ej-chem.org Furthermore, compounds 4c , 6b , and 6c exhibited excellent results against B. subtilis. ej-chem.org

The mechanism of antibacterial action for many pyrimidine derivatives is linked to the inhibition of essential bacterial enzymes. One such target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial tRNA modification. mdpi.com Molecular docking studies of S-alkyl benzimidazole-thienopyrimidines, which share a core pyrimidine structure, have shown a high affinity for the TrmD of P. aeruginosa. mdpi.com This suggests that inhibition of this enzyme could be a key mechanism of their antibacterial activity.

The following table summarizes the antibacterial activity of selected pyrimidine derivatives from a research study.

CompoundTest OrganismActivity
4b E. faecalisHighly Active
8c E. coliHighly Active
4c B. subtilisExcellent
6b B. subtilisExcellent
6c B. subtilisExcellent

Antifungal Properties and Mode of Action

Pyrimidine derivatives have also demonstrated promising antifungal properties. In a study of pyrimidin-2-ol/thiol/amine analogues, several compounds displayed significant activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov Specifically, compounds 2 , 5 , 10 , 11 , and 12 from this study were noted for their appreciable antifungal activity, with some being more active than the standard drug fluconazole. nih.gov

The mode of action for the antifungal activity of pyrimidine derivatives can be attributed to their ability to disrupt fungal cellular processes. For example, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have been synthesized and tested for their antifungal properties. One derivative, prepared in a reaction with acetophenone, showed good antifungal activity with a Minimum Inhibitory Concentration (MIC) of 0.05 μg/ml against C. albicans. nih.gov

The table below presents the antifungal activity of selected pyrimidine derivatives.

CompoundFungal StrainActivity
2 C. albicans, A. nigerAppreciable
5 C. albicans, A. nigerAppreciable
10 C. albicans, A. nigerAppreciable
11 C. albicans, A. nigerAppreciable
12 C. albicans, A. nigerAppreciable

Antiviral Investigations and Inhibition Strategies

The antiviral potential of pyrimidine derivatives is another active area of research. These compounds can interfere with viral replication and proliferation. The inhibition of the pyrimidine biosynthesis pathway has been identified as a key strategy for broad-spectrum antiviral activity. nih.gov By targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, which are essential for viral RNA and DNA synthesis. nih.gov This mechanism has been shown to be effective against a variety of RNA viruses. nih.gov

Furthermore, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored as potential antiviral agents, with some showing better performance than known kinase inhibitors like erlotinib (B232) and icotinib. mdpi.com This suggests that targeting host cell kinases could be an indirect antiviral strategy for these compounds.

Antiprotozoal and Antimalarial Studies

Pyrimidine derivatives have emerged as promising candidates in the fight against protozoal diseases, including malaria and leishmaniasis. Research into highly substituted pyrimidine derivatives has led to the identification of compounds with significant antiplasmodial activity. nih.gov One such derivative, 17e , which contains a 3-(dibutylamino)propyl)amino portion, was found to be effective against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This compound also demonstrated activity against Leishmania tropica and Leishmania infantum. nih.gov

The antiprotozoal mechanism of these derivatives is believed to involve the inhibition of parasitic processes, though the exact targets are still under investigation. The structural similarity of some pyrimidine derivatives to known antimalarial drugs suggests that they may interfere with pathways such as folate biosynthesis or hemoglobin digestion within the parasite.

Anticancer Research Avenues

The structural versatility of the pyrimidine nucleus has made it a valuable scaffold in the design of novel anticancer agents. nih.govacs.org Derivatives of 2,6-bis(methylsulfanyl)pyrimidin-4-amine have been explored for their potential to inhibit cancer cell growth through various mechanisms.

Investigations into Cellular Process Inhibition (e.g., Mitosis)

A key strategy in cancer chemotherapy is the disruption of cellular processes essential for tumor growth and proliferation, such as mitosis. Pyrimidine derivatives have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.

One important mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Inhibition of these kinases prevents the cell from entering the S phase of the cell cycle, thereby halting proliferation. acs.org For instance, compound 78 from this series was found to cause an accumulation of cells in the G1 phase. acs.org

Another avenue of anticancer research for pyrimidine derivatives involves the targeting of signaling pathways that are often dysregulated in cancer. Novel pyrimidine compounds, BY4003 and BY4008 , have been synthesized to target the JAK3/STAT3 signaling pathway, which is abnormally activated in glioblastoma. nih.gov These compounds were found to inhibit the growth and proliferation of glioblastoma cells by downregulating the expression of proteins associated with this pathway, such as p-STAT3, CyclinD1, and Bcl-2. nih.gov

The following table summarizes the anticancer activity and mechanism of selected pyrimidine derivatives.

Compound/Derivative SeriesCancer TypeMechanism of Action
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesVariousInhibition of CDK4 and CDK6, G1 cell cycle arrest
BY4003 and BY4008 GlioblastomaInhibition of JAK3/STAT3 signaling pathway

Interactions with Specific Biological Targets in Cancer Models

Scientific literature available for review does not provide specific details on the interactions of this compound or its direct derivatives with specific biological targets in cancer models. The broader family of pyrimidine analogs has been investigated for anticancer properties, often targeting kinases and other enzymes involved in cell proliferation. For instance, various pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents, with some showing cytotoxicity against cancer cell lines. researchgate.netnih.gov However, without specific studies on this compound, a detailed discussion of its molecular interactions in the context of cancer is not possible at this time.

Enzyme Modulation and Receptor Binding Profiling

Enzyme Inhibition Efficacy and Specificity

Ligand-Receptor Binding Affinity and Selectivity

Detailed studies on the ligand-receptor binding affinity and selectivity of this compound are not extensively covered in the current body of scientific literature. The broader class of 2-aminopyrimidine (B69317) derivatives has been investigated as ligands for various receptors, such as the histamine (B1213489) H4 receptor, but specific binding data (e.g., Kᵢ, Kd values) for this compound at various receptors are not documented. nih.gov

Agrochemical Applications

Significant research has been conducted on the agrochemical potential of pyrimidin-4-amine derivatives, revealing promising insecticidal and herbicidal activities.

Insecticidal Activity and Mechanistic Understanding

A series of novel pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have been synthesized and shown to possess excellent insecticidal activity against various pests, including Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. nih.gov For instance, compounds U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine) demonstrated significant insecticidal activity. nih.gov

The mechanism of action for some of these pyrimidin-4-amine derivatives is believed to involve the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. nih.gov Enzymatic activity testing revealed that compounds U7 and U8 exhibited inhibitory activity against AChE. nih.gov

CompoundTarget PestLC₅₀ (mg/L)
U7Mythimna separata3.57 ± 0.42
U8Mythimna separata4.22 ± 0.47
Flufenerim (Control)Mythimna separata3.14 ± 0.73

Herbicidal Properties and Action Pathways

Derivatives of pyrimidine have also been investigated for their herbicidal properties. For example, certain pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives have demonstrated high herbicidal activity. mdpi.com The substitution pattern on the pyrimidine ring plays a crucial role in determining the herbicidal efficacy. Studies have shown that 4,6-disubstituted pyrimidine derivatives tend to maintain high herbicidal activity, whereas 4-monosubstituted derivatives exhibit reduced activity. mdpi.com

A novel herbicidal mechanism of action has been identified for some heterocyclic compounds that involves the disruption of pyrimidine biosynthesis. pnas.org Specifically, these compounds target and inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. pnas.org This inhibition leads to a depletion of essential pyrimidines, ultimately causing plant death. While this mechanism has been established for other heterocyclic herbicides, it represents a potential pathway for pyrimidine-based herbicides as well.

Compound TypeTarget WeedsActivity Level
4,6-disubstituted pyrimidine derivativesBroadleaf weedsHigh
4-monosubstituted pyrimidine derivativesBroadleaf weedsPoor

Antioxidant Activity Assessments

The antioxidant potential of pyrimidine derivatives is a significant area of scientific investigation, with various studies exploring how different substituents on the pyrimidine core influence their ability to scavenge free radicals and mitigate oxidative stress. While direct antioxidant assessments of this compound are not extensively documented in publicly available research, studies on structurally related compounds provide valuable insights into the potential antioxidant activities of its derivatives. These investigations often employ a range of in vitro assays to evaluate the radical scavenging and reducing capabilities of newly synthesized compounds.

Commonly utilized methods for determining antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the hydrogen peroxide (H₂O₂) scavenging assay. ijpsonline.comijpsonline.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. researchgate.net The FRAP assay, on the other hand, evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net

Detailed Research Findings

Research into pyrimidine derivatives has shown that the nature and position of substituent groups on the pyrimidine ring play a crucial role in their antioxidant activity. For instance, the presence of hydroxyl or amino groups can enhance antioxidant capacity. ijpsonline.com

One study by Rangaswamy and colleagues synthesized a series of novel 2,4,6-substituted pyrimidine derivatives, including compounds with S-linked substituents at the C-2 and C-6 positions, which are structurally analogous to this compound. ijpsonline.comijpsonline.com These compounds were evaluated for their antioxidant activity using the DPPH radical scavenging assay, among others. The results indicated that derivatives with a 4-hydroxyphenyl substitution at the S-linked C-2 and C-6 positions, as well as those with a 4-hydroxy-3-methoxyphenyl substitution at the C-6 position, demonstrated potent radical scavenging activity. ijpsonline.comijpsonline.com Two compounds, in particular, exhibited significant activity with IC₅₀ (DPPH) values of 08 and 10 micromolar, respectively. ijpsonline.com

In another relevant study, Abuelizz et al. synthesized a series of 2-methylthio-pyrido-triazolopyrimidines, which feature a methylthio group on the pyrimidine ring. These compounds were assessed for their antioxidant potential using DPPH, FRAP, and reducing power capability assays. The findings revealed that several of these derivatives displayed good antioxidant activity. researchgate.net Notably, two specific compounds from this series were identified as having particularly strong antioxidant effects. researchgate.net

These findings underscore the importance of specific structural features in conferring antioxidant properties to pyrimidine derivatives. The presence of thioether groups, as in the methylsulfanyl substituents of this compound, combined with other functional groups on the pyrimidine scaffold, can contribute significantly to their ability to neutralize free radicals.

The tables below summarize the antioxidant activity data from studies on structurally related pyrimidine derivatives.

Antioxidant Activity of 2,4,6-Substituted Pyrimidine Derivatives
CompoundSubstituentsAssayIC₅₀ (µM)Reference
1b4-hydroxyphenyl substitution at S-linked C-2 and C-6 positionsDPPH Radical Scavenging Activity8 ijpsonline.com
1b14-hydroxy-3-methoxyphenyl substitution at C-6 positionDPPH Radical Scavenging Activity10 ijpsonline.com
Antioxidant Activity of 2-Methylthio-pyrido-triazolopyrimidine Derivatives
CompoundAssayActivityReference
12DPPH Free Radical Scavenging ActivityGood researchgate.net
15DPPH Free Radical Scavenging ActivityGood researchgate.net
12Ferric Reducing Antioxidant Power (FRAP)Good researchgate.net
15Ferric Reducing Antioxidant Power (FRAP)Good researchgate.net
12Reducing Power Capability (RPC)Good researchgate.net
15Reducing Power Capability (RPC)Good researchgate.net

Structure Activity Relationship Sar Studies of 2,6 Bis Methylsulfanyl Pyrimidin 4 Amine Analogs

Influence of Chemical Modifications on Biological Efficacy

No systematic studies detailing the synthesis and subsequent biological testing of a series of analogs of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine were identified in the public domain. SAR studies are foundational to medicinal chemistry, as they explore how incremental changes to a molecule's structure affect its biological activity. Such studies typically involve the modification of various parts of the lead compound. For this compound, this would entail:

Modification of the 2- and 6-methylsulfanyl groups: Exploring the impact of replacing the methyl groups with larger alkyl or aryl substituents, or replacing the entire methylsulfanyl moiety with other functional groups (e.g., methoxy, amino, or halogen groups).

Substitution on the 4-amine group: Investigating the effects of alkylation, acylation, or arylation of the primary amine to understand the importance of this hydrogen bond donor.

Substitution on the pyrimidine (B1678525) ring: Introducing substituents at the 5-position to probe the steric and electronic requirements for activity.

Without experimental data from such studies, it is not possible to generate data tables of inhibitory concentrations (e.g., IC50 values) or other measures of biological efficacy that would illustrate these relationships.

Stereochemical Considerations in Activity Profiles

The parent compound, this compound, is achiral. The introduction of chiral centers would require chemical modifications that create stereoisomers, for instance, by adding a chiral substituent to the 4-amine group or by modifying the methylsulfanyl groups with chiral entities. A review of the available literature did not uncover any studies that have synthesized and evaluated stereoisomers of this compound analogs. Therefore, there is no information on whether different enantiomers or diastereomers of any such analogs exhibit differential biological activity, a key aspect of understanding the three-dimensional binding requirements of a drug target.

Rational Design Principles for Enhanced Bioactivity

Rational drug design relies on an understanding of the biological target and the interactions of a ligand with that target at a molecular level. This can involve computational methods like molecular docking and molecular dynamics simulations to predict binding affinities and guide the design of more potent and selective analogs. The lack of identified biological targets and associated SAR data for this compound means that there are no published examples of rational design principles being applied to this specific scaffold. While general principles of medicinal chemistry could be hypothetically applied, the strict focus on this compound and its analogs precludes a broader discussion.

Emerging Applications and Future Research Trajectories

Prospects in Medicinal Chemistry and Drug Discovery Platforms

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. mdpi.com Derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov The presence of the 4-amine group on the pyrimidine ring is a common feature in many kinase inhibitors, which function by blocking enzymes that regulate cell proliferation and are often overactive in cancers. nih.gov

The methylsulfanyl groups at the 2 and 6 positions are expected to significantly influence the molecule's bioactivity. Sulfur-containing functional groups are prevalent in drug design, often enhancing binding affinity to biological targets, improving metabolic stability, and modifying lipophilicity. tandfonline.com Research on analogous 2,4,6-substituted pyrimidines has demonstrated potent inhibitory activity against various protein kinases, which are key targets in oncology. nih.gov For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle. acs.org Similarly, other pyrimidine derivatives have been investigated as inhibitors of EGFR, p38 MAPK, and other kinases implicated in cancer and inflammatory diseases. eurekaselect.comijmphs.com

Future research will likely focus on screening 2,6-Bis(methylsulfanyl)pyrimidin-4-amine and its derivatives against a wide panel of kinases. Structure-activity relationship (SAR) studies will be crucial to optimize the scaffold, potentially by modifying the amine or methylsulfanyl groups to enhance potency and selectivity for specific cancer-related targets. nih.gov

Table 1: Examples of Bioactive Pyrimidine Derivatives and Their Targets Data is illustrative of the potential of the pyrimidine scaffold and not of this compound itself.

Derivative ClassBiological TargetTherapeutic AreaReported Activity (Example)
Pyrido[2,3-d]pyrimidinesCDK4/6OncologyIC50 values of 0.011 and 0.015 μM nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/6OncologyKi values of 1 and 34 nM acs.org
Indazol-Pyrimidine HybridsAntiproliferativeOncologyIC50 value of 1.629 μM against MCF-7 cells mdpi.com
Thiazolo[4,5-d]pyrimidinesAntiproliferativeOncologyActive in NCI-60 screen mdpi.com

Contributions to the Advancement of Agrochemical Development

Pyrimidine derivatives are well-established in the agrochemical sector, serving as active ingredients in fungicides, herbicides, and insecticides. nih.gov The pyrimidine core is valued for its metabolic stability in environmental conditions and its ability to be functionalized to target specific biological pathways in pests and weeds. researchgate.net Studies have shown that pyrimidine compounds can exhibit potent fungicidal activity against various plant pathogens. mdpi.com For example, pyrimidine sulfonate esters containing a thioether moiety have been synthesized and shown to improve the defense enzyme activity in plants, thereby enhancing disease resistance. nih.gov

Furthermore, certain pyrimidine derivatives have been developed as plant growth regulators. Soaking seeds in dilute solutions of 6-methyl-2-mercapto-4-hydroxypyrimidine derivatives has been shown to improve the growth and productivity of crops like sorghum and wheat. researchgate.netbotanyjournals.comauctoresonline.org The specific substitution pattern of this compound, particularly the sulfur groups, could offer novel modes of action against agricultural pests or new mechanisms for growth regulation.

Potential in Materials Science for Novel Functional Materials

While the primary applications of pyrimidines are in life sciences, heterocyclic compounds, especially those containing multiple nitrogen and sulfur atoms, are gaining interest in materials science. openmedicinalchemistryjournal.com These atoms can participate in hydrogen bonding and coordinate with metal ions, making them valuable building blocks for supramolecular structures, metal-organic frameworks (MOFs), and polymers. Sulfur-containing heterocycles, in particular, are explored for creating futuristic materials like molecular conductors and magnets. openmedicinalchemistryjournal.com

The structure of this compound offers several features relevant to materials science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination. The amine group provides a site for hydrogen bonding or for polymerization reactions. The methylsulfanyl groups could influence the electronic properties and packing of the molecules in a solid state. While direct applications in materials science for this specific compound are yet to be explored, related sulfur-heterocycles are known to be useful building blocks for developing polymer semiconductors and materials for light-emitting diodes. sci-hub.se

Future research could explore the synthesis of polymers incorporating the this compound unit to study their thermal, optical, and electronic properties. Its ability to form coordination complexes with various metals could be investigated, potentially leading to new catalysts or materials with interesting magnetic or photoluminescent properties.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyrimidines is a mature field, yet there is a continuous drive to develop more efficient, sustainable, and environmentally friendly methods. wikipedia.org Traditional methods often require harsh conditions or multi-step processes. Modern research focuses on green chemistry principles, such as one-pot multicomponent reactions (MCRs), the use of novel catalysts, and alternative energy sources like microwave or ultrasound irradiation. researchgate.netnih.gov

Recent advancements include iridium-catalyzed multicomponent syntheses that assemble pyrimidines from readily available alcohols and amidines, generating only water and hydrogen as byproducts. organic-chemistry.org Other sustainable approaches utilize p-toluenesulphonic acid as a cost-effective and environmentally benign catalyst for synthesizing pyrimidine derivatives. mdpi.com Nickel-pincer complexes have also been employed for the acceptorless dehydrogenative annulation of alcohols to form highly substituted pyrimidines. acs.org These methods offer advantages like high atom economy, reduced waste, and the ability to rapidly generate libraries of diverse compounds for screening. thieme-connect.com

Future work on this compound will likely involve adapting these modern synthetic strategies. Developing a one-pot or multicomponent reaction to construct this specific substitution pattern would be a significant advancement. Furthermore, exploring biocatalytic routes, using enzymes to perform specific transformations, could offer a highly sustainable and selective method for its synthesis or the synthesis of its derivatives.

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, accelerating the discovery and optimization of new molecules. biotech-asia.org Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are routinely used to predict how molecules will interact with biological targets, to understand their electronic properties, and to guide synthetic efforts. benthamdirect.comjchemrev.com

For pyrimidine derivatives, computational studies have been widely applied. Molecular docking is used to predict the binding modes of pyrimidine-based inhibitors within the active sites of enzymes like kinases, helping to explain their activity and guide the design of more potent analogues. eurekaselect.commdpi.com QSAR models correlate structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized derivatives. benthamdirect.com DFT calculations provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. jchemrev.com

The future research trajectory for this compound will undoubtedly be heavily influenced by computational modeling. In silico screening of this compound against virtual libraries of biological targets could rapidly identify promising therapeutic applications. researchgate.net Predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models can assess its drug-likeness early in the development process. mdpi.com For agrochemical and materials science applications, computational tools can help predict activity spectra and material properties, respectively, thus prioritizing experimental resources for the most promising avenues.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2,6-Bis(methylsulfanyl)pyrimidin-4-amine derivatives?

Methodological Answer:
Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrimidine precursors with methylsulfanyl groups under controlled conditions (e.g., NaH in DMF for thiolation) can introduce substituents. In related compounds, such as 2,6-bis(4-methoxyphenyl)pyrimidin-4-amine, coupling with anhydrides (e.g., diglycolic or succinic anhydride) in acetonitrile using 4-dimethylaminopyridine (DMAP) as a catalyst yields functionalized derivatives with 61–63% efficiency . Reaction optimization often involves inert atmospheres (N₂) and microwave-assisted heating (130°C) to enhance yields .

Basic: How can column chromatography and recrystallization be optimized for purifying pyrimidine derivatives?

Methodological Answer:
Purification of this compound derivatives often employs silica gel column chromatography with solvent systems like ethyl acetate/hexane (1:3 to 3:1 ratios) based on Rf values (e.g., 0.22–0.7) observed in TLC . Recrystallization from solvents such as methanol or ethanol is used for high-purity crystals. For example, compounds like N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine hydrochloride are recrystallized using anhydrous ether to achieve >98% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

¹H/¹³C NMR : Key for confirming substitution patterns. For instance, methylsulfanyl groups resonate at δ ~2.6 ppm in DMSO-d₆, while aromatic protons appear at δ 7–9 ppm .

Mass Spectrometry (MS) : CI-MS confirms molecular ions (e.g., m/z 424.1 [M+H]⁺ for carboxylated derivatives) .

FT-IR : Identifies functional groups (e.g., C=N stretches at ~1591 cm⁻¹) .

Advanced: How can reaction conditions be optimized to address low yields in pyrimidine synthesis?

Methodological Answer:

  • Catalyst Screening : Use Pd-based catalysts (e.g., tris(dibenzylideneacetone)dipalladium) with ligands like XantPhos for Buchwald-Hartwig couplings, achieving ~60% yields .
  • Microwave Assistance : Reduces reaction time (e.g., 1 h at 130°C vs. 24 h conventional heating) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for nucleophilic substitutions .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in pyrimidine derivatives?

Methodological Answer:
SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used. Key steps:

Data Collection : High-resolution (≤1.0 Å) data from Bruker CCD detectors .

Twinned Data Handling : SHELXL accommodates twinning parameters (e.g., BASF) for centrosymmetric ambiguities .

Validation : R-factor convergence (<5%) and Flack parameter analysis (η or x) confirm absolute configuration .

Advanced: How do substituents on the pyrimidine core influence biological activity in SAR studies?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Methoxy or chloro groups at the 4-position enhance enzyme inhibition (e.g., cholinesterase) by increasing electrophilicity .
  • Hydrophobic Moieties : Bulky substituents (e.g., benzodioxin rings) improve blood-brain barrier penetration, as seen in Alzheimer’s drug candidates .
  • Quantitative SAR (QSAR) : Use DFT calculations (e.g., HOMO-LUMO gaps) to correlate substituent effects with IC₅₀ values .

Advanced: How should researchers address contradictions in crystallographic data?

Methodological Answer:

  • Parameter Comparison : Use Flack’s x parameter (incoherent twin scattering) instead of η to avoid false chirality-polarity indications in near-centrosymmetric structures .
  • Data Reintegration : Re-process raw intensity data with SADABS to correct absorption errors .
  • Validation Tools : Check PLATON alerts (e.g., ADDSYM) for missed symmetry elements .

Advanced: What strategies mitigate polymorphism in pyrimidine-based crystals?

Methodological Answer:

  • Solvent Screening : Recrystallize from multiple solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs .
  • Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points: 100–200°C) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., S···H contacts) driving polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.